3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family.
Preparation Methods
The synthesis of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoate derivatives with thiosemicarbazide in the presence of a catalytic amount of hydrochloric acid. The reaction is carried out in ethanol and refluxed for about 6 hours . This method provides a straightforward and efficient route to obtain the desired compound.
Chemical Reactions Analysis
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and anticancer agent in various studies.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound can also interact with microbial cell membranes, leading to their disruption and subsequent antimicrobial effects .
Comparison with Similar Compounds
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide can be compared with other similar compounds, such as:
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-yl acetic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with different substituents, which affects its reactivity and applications.
Thiazolyl-pyrazole derivatives: These compounds have shown promising biological activities, including anticancer and antimicrobial effects, similar to this compound.
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
3-methyl-5-oxo-4H-pyrazole-1-carbothioamide |
InChI |
InChI=1S/C5H7N3OS/c1-3-2-4(9)8(7-3)5(6)10/h2H2,1H3,(H2,6,10) |
InChI Key |
VWTYVHKMUKFWST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.